L-threo-isocitric acid

Descripción

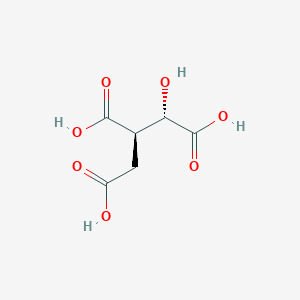

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H8O7 |

|---|---|

Peso molecular |

192.12 g/mol |

Nombre IUPAC |

(1S,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4+/m1/s1 |

Clave InChI |

ODBLHEXUDAPZAU-FONMRSAGSA-N |

SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

SMILES isomérico |

C([C@H]([C@@H](C(=O)O)O)C(=O)O)C(=O)O |

SMILES canónico |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

Origen del producto |

United States |

Biosynthesis and Metabolic Interconnections of L Threo Isocitric Acid

Enzymatic Pathways for L-threo-Isocitrate Formation

The generation of L-threo-isocitrate is a precisely controlled process, primarily involving the isomerization of citrate (B86180) and the stereospecific action of dedicated synthases. These pathways ensure the availability of this crucial metabolite for various cellular functions.

Aconitase-Mediated Isomerization from Citrate to Isocitrate

The enzyme aconitase (aconitate hydratase; EC 4.2.1.3) catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an intermediate. wikipedia.orgwou.edu This reversible reaction is a crucial step in the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org The mechanism involves a dehydration-hydration process facilitated by an iron-sulfur cluster within the enzyme's active site. nih.govresearchgate.net This cluster helps to properly orient the substrate and participates in the catalytic process. nih.gov The conversion begins with the removal of a water molecule from citrate to form the intermediate cis-aconitate, followed by the stereospecific addition of a water molecule to form isocitrate. wikipedia.org This ensures the correct (2R,3S) stereochemistry of the resulting isocitrate molecule. wikipedia.org Aconitase exists in both mitochondrial and cytosolic forms, both of which can perform this isomerization. nih.gov

Stereospecificity of L-threo-Isocitrate Synthase Activities

The synthesis of L-threo-isocitrate is characterized by a high degree of stereospecificity. While aconitase produces the D-threo-isocitrate isomer, specific synthase activities are responsible for other stereoisomers. However, the primary focus in central metabolism is on the D-threo-isomer, which is the substrate for isocitrate dehydrogenase in the TCA cycle. wikipedia.orgresearchgate.net The stereospecificity of enzymes like isocitrate dehydrogenase is crucial for metabolic regulation. For instance, the enzyme from Escherichia coli shows a preference for the D-threo-isocitrate enantiomer in the presence of Mg2+, while the apoenzyme can bind the L-enantiomer. researchgate.net

Precursor Molecules and Substrate Derivations in Diverse Organisms

The primary precursor for L-threo-isocitrate is citrate, which is formed from the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by citrate synthase. nih.govpnas.org This initial step of the TCA cycle provides the substrate for aconitase. wikipedia.org The acetyl-CoA can be derived from various catabolic pathways, including the breakdown of carbohydrates, fatty acids, and proteins. wikipedia.orgcreative-proteomics.com In some organisms and under specific conditions, alternative precursors can be utilized. For example, some bacteria can synthesize isocitrate from different carbon sources through specialized pathways. The yeast Yarrowia lipolytica is known to produce significant amounts of isocitric acid from substrates like ethanol (B145695), rapeseed oil, and glycerol (B35011). researchgate.netmdpi.comsemanticscholar.org

Integration of L-threo-Isocitrate into Primary Metabolic Cycles

L-threo-isocitrate is a critical branch point in metabolism, connecting the TCA cycle with alternative pathways like the glyoxylate (B1226380) cycle, which is essential for anabolic processes, particularly in organisms that can utilize two-carbon compounds as a sole carbon source.

Role in the Glyoxylate Cycle and Anaplerotic Flux

In many bacteria, fungi, and plants, L-threo-isocitrate is a key substrate for the glyoxylate cycle, an anaplerotic pathway that bypasses the decarboxylation steps of the TCA cycle. wikipedia.orgnih.gov The enzyme isocitrate lyase (ICL) cleaves isocitrate into succinate (B1194679) and glyoxylate. wikipedia.orguniprot.orgrhea-db.org This allows organisms to utilize two-carbon compounds like acetate (B1210297) for both energy production and the net synthesis of four-carbon compounds, which are precursors for gluconeogenesis and other biosynthetic pathways. wikipedia.orgbiorxiv.org The succinate produced re-enters the TCA cycle, thus replenishing the cycle's intermediates. This is particularly important for growth on acetate or fatty acids, where the glyoxylate cycle is essential for biomass production. asm.org

Connections to the Tricarboxylic Acid (TCA) Cycle Bypass Mechanisms

The glyoxylate cycle represents a major bypass of the TCA cycle. By diverting isocitrate away from the decarboxylative reactions of the TCA cycle, the cell can conserve carbon skeletons. wikipedia.orgbiorxiv.org The partitioning of isocitrate between the TCA cycle (catalyzed by isocitrate dehydrogenase) and the glyoxylate cycle (catalyzed by isocitrate lyase) is a critical regulatory point. biorxiv.orgasm.org In some organisms, this flux is controlled by the phosphorylation and inactivation of isocitrate dehydrogenase, which has a higher affinity for isocitrate than isocitrate lyase. wikipedia.orgbiorxiv.org This inactivation shunts isocitrate towards the glyoxylate cycle. In germinating oilseeds, the decarboxylative steps of the TCA cycle are bypassed by delaying the expression of NAD+-dependent isocitrate dehydrogenase, allowing for the efficient conversion of stored lipids into carbohydrates. nih.gov

Contributions to Gluconeogenesis and Lipogenesis Pathways via Glyoxylate Cycle Intermediates

L-threo-isocitric acid is a critical branch point metabolite, particularly in organisms possessing the glyoxylate cycle, such as plants, fungi, and bacteria. wikipedia.org This cycle provides a crucial metabolic shortcut that allows for the net synthesis of carbohydrates from two-carbon compounds like acetyl-CoA, a feat not possible through the tricarboxylic acid (TCA) cycle alone. wikipedia.orgfrontiersin.org The key enzyme, isocitrate lyase (ICL), diverts L-threo-isocitrate from the TCA cycle by catalyzing its cleavage into glyoxylate and succinate. wikipedia.orgtaylorandfrancis.com

This bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon skeletons that are essential for anabolic processes like gluconeogenesis. frontiersin.org The succinate produced can enter the later stages of the TCA cycle to be converted to malate (B86768) and then oxaloacetate. Oxaloacetate is a primary precursor for gluconeogenesis, the pathway that generates glucose from non-carbohydrate substrates. This is particularly vital for organisms growing on fatty acids, as β-oxidation of fatty acids yields acetyl-CoA, which can be channeled through the glyoxylate cycle to produce the necessary precursors for biomass synthesis. wikipedia.orgfrontiersin.org

The glyoxylate produced in the ICL reaction is combined with a second molecule of acetyl-CoA by malate synthase, the other signature enzyme of the cycle, to form malate. wikipedia.org This malate molecule further replenishes the pool of C4 intermediates that can be withdrawn for gluconeogenesis.

While the primary contribution is to gluconeogenesis, the glyoxylate cycle also indirectly supports lipogenesis. By ensuring a sufficient supply of TCA cycle intermediates (anaplerosis), the cycle maintains the cell's metabolic integrity. A robust TCA cycle is necessary to produce citrate, which can be exported to the cytosol and cleaved by ATP-citrate lyase to generate acetyl-CoA, the direct building block for fatty acid synthesis. In some metabolic contexts, the reductive carboxylation of α-ketoglutarate (derived from isocitrate) to produce citrate is also a significant pathway for providing lipogenic precursors. mit.edu

Metabolic Flux Analysis Involving L-threo-Isocitrate

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. oup.com It provides a detailed snapshot of cellular metabolism, revealing how cells allocate resources through different pathways. L-threo-isocitrate is a major node of interest in MFA studies because it sits (B43327) at the junction of the TCA cycle and the glyoxylate cycle. The partitioning of L-threo-isocitrate between isocitrate dehydrogenase (of the TCA cycle) and isocitrate lyase (of the glyoxylate cycle) determines whether carbon is directed towards energy production (oxidation) or anabolic biosynthesis (carbon conservation). frontiersin.orgoup.com

MFA studies have been instrumental in understanding the role of the glyoxylate shunt in various organisms, particularly under specific growth conditions like nutrient starvation or when utilizing non-preferred carbon sources. nih.govplos.org For instance, in Mycobacterium tuberculosis, MFA has shown that isocitrate lyase is crucial for survival during nutrient limitation, a function that extends beyond simple fat metabolism. nih.govplos.org

Quantification of Carbon Flow through L-threo-Isocitrate Intermediates

Quantifying the carbon flow at the L-threo-isocitrate branch point is a primary objective of many MFA studies. This is achieved by creating a metabolic model of the cell's central carbon metabolism and using experimental data to solve for the unknown flux values. The analysis often involves measuring the uptake rates of substrates (e.g., glucose, glycerol, acetate) and the secretion rates of products (e.g., CO2, organic acids).

In a study on Aspergillus niger, overexpression of the isocitrate lyase (icl) gene was expected to increase the flux towards the glyoxylate cycle. researchgate.net However, metabolic flux analysis revealed that while icl expression was high, the flux through the glyoxylate bypass did not increase. Instead, the analysis showed a global metabolic response that led to an increased flux through the oxidative part of the TCA cycle and enhanced production of fumarate. researchgate.net This highlights the complexity of metabolic regulation and the power of MFA to uncover non-intuitive cellular responses.

In another example, MFA in Mycobacterium bovis BCG identified a novel pathway for pyruvate (B1213749) dissimilation, named the GAS pathway, which relies on the Glyoxylate shunt and Anapleurotic reactions. nih.gov The analysis quantified that, under certain slow-growth conditions, a significant portion of carbon is routed through isocitrate lyase, demonstrating its critical role in the bacterium's specific metabolic state. nih.gov

Isotopic Labeling Studies (e.g., 13C-NMR) to Elucidate Metabolic Branching

Isotopic labeling studies are the gold standard for elucidating metabolic fluxes and pathway activities. nih.gov In this approach, cells are fed a substrate enriched with a stable isotope, most commonly Carbon-13 (¹³C). nih.gov As the ¹³C-labeled substrate is metabolized, the labeled carbon atoms are incorporated into various downstream intermediates and, ultimately, into biomass components like proteinogenic amino acids.

By analyzing the specific patterns of ¹³C incorporation (isotopomer distributions) in these metabolites using techniques like Nuclear Magnetic Resonance (¹³C-NMR) or Gas Chromatography-Mass Spectrometry (GC-MS), researchers can trace the path of the carbon atoms. nih.govfrontiersin.org This provides detailed quantitative information about the relative fluxes through branching pathways. nih.gov

For the L-threo-isocitrate node, ¹³C-MFA can precisely determine the split ratio between the TCA and glyoxylate cycles. For instance, studies in Mycobacterium tuberculosis used ¹³C-labeled glycerol and bicarbonate to map carbon flow. nih.govplos.org The resulting ¹³C labeling patterns in amino acids derived from TCA cycle intermediates (like glutamate, which comes from α-ketoglutarate) allowed for the precise quantification of flux through isocitrate lyase versus isocitrate dehydrogenase. These studies confirmed that M. tuberculosis actively utilizes the glyoxylate shunt and even fixes CO₂ during growth on glycerol. nih.govplos.org

The table below illustrates hypothetical flux distribution data that can be obtained from such ¹³C-MFA studies, comparing a wild-type organism to a mutant under specific conditions.

Table 1: Example of Metabolic Flux Distribution at the Isocitrate Branch Point Determined by ¹³C-MFA

| Strain | Condition | Flux through Isocitrate Dehydrogenase (TCA Cycle) (%) | Flux through Isocitrate Lyase (Glyoxylate Cycle) (%) |

|---|---|---|---|

| Wild-Type | Glucose-rich | 95% | 5% |

| Wild-Type | Acetate-only | 20% | 80% |

Secondary Metabolic Pathways Involving L-threo-Isocitrate as a Precursor or Intermediate

While L-threo-isocitrate is primarily known for its role in central carbon metabolism, it also serves as a precursor or intermediate in the biosynthesis of certain secondary metabolites. genome.jp These compounds are not essential for primary growth but often play roles in ecological interactions, defense, or act as signaling molecules.

One notable example is in the biosynthesis of phosphinothricin (B1261767) tripeptide antibiotics by some bacteria. wikipedia.org The enzyme carboxyvinyl-carboxyphosphonate phosphorylmutase, which is involved in this pathway, belongs to the same family of lyases as isocitrate lyase, suggesting a mechanistic link in their evolutionary history and function. wikipedia.org

In plants, intermediates of the TCA cycle, including isocitrate, are precursors for a vast array of secondary metabolites. frontiersin.org For example, the carbon skeleton of isocitrate can be channeled into pathways producing certain alkaloids and phenylpropanoids. genome.jp The diversion of isocitrate or its derivatives from the central cycle to these specialized pathways is a key aspect of plant metabolic engineering and the natural production of valuable compounds. Additionally, some organisms can produce related compounds like hydroxycitrate, which can be linked to the metabolism of isocitrate's downstream product, 2-oxoglutarate. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Glyoxylate |

| Succinate |

| Malate |

| Oxaloacetate |

| Glucose |

| ATP (Adenosine triphosphate) |

| Citrate |

| α-ketoglutarate (2-oxoglutarate) |

| Fumarate |

| Pyruvate |

| Carbon-13 (¹³C) |

| Glycerol |

| Bicarbonate |

| Glutamate |

| Phosphinothricin |

| Carboxyvinyl-carboxyphosphonate |

| Hydroxycitrate |

| Phenylpropanoids |

Enzymatic Transformations and Catalytic Mechanisms Involving L Threo Isocitric Acid

Elucidation of Enzyme Reaction Mechanisms

The stereospecificity of isocitrate-metabolizing enzymes is a direct consequence of their three-dimensional active site architecture and the precise positioning of catalytic residues.

The reactions catalyzed by ICL and IDH are characterized by a high degree of stereochemical control. Classic studies established the stereochemical course of the reactions, confirming that enzymes can distinguish between prochiral centers on the substrate molecule. nih.govacs.org

For IDH, the reaction proceeds via the transfer of a hydride from the C2 carbon of D-threo-isocitrate to the nicotinamide (B372718) cofactor, followed by decarboxylation. nih.gov The unique, metal-dependent binding of D- vs. L-threo-isocitrate provides a stark example of stereochemical control. Superposition of the bound structures reveals that the D- and L-isocitrate molecules adopt near mirror-image conformations within the active site, with the critical hydroxyl group oriented differently relative to the enzyme's catalytic machinery and the metal cofactor. researchgate.net

For ICL, the reaction is a retro-aldol cleavage. The enzyme is strictly specific for D-threo-isocitrate, and the reaction proceeds with a defined stereochemical outcome. nih.govnih.gov The discovery of the L-alloisocitrate dehydrogenase in Pseudomonas further illustrates this principle, as this enzyme evolved to specifically handle an isomer that is not a substrate for the canonical IDH enzymes. researchgate.net

The catalytic activity and specificity of ICL and IDH are dictated by the precise arrangement of amino acid residues within their active sites.

Isocitrate Lyase (ICL): The ICL active site is located within a structure often containing a triose phosphate (B84403) isomerase (TIM) barrel fold. nih.gov A flexible loop is known to close over the active site upon substrate binding, sequestering the reaction from the solvent. acs.org Key catalytic residues have been identified through structural and mutagenesis studies. A critical cysteine residue (e.g., Cys-195 in E. coli) has been identified as the likely catalytic base, responsible for abstracting a proton from the substrate to initiate the cleavage. ebi.ac.ukportlandpress.com A nearby histidine residue is also essential for catalysis, possibly by activating the cysteine. nih.govebi.ac.uk

Table 2: Key Active Site Residues of Isocitrate Lyase (ICL)

| Organism | Key Residue(s) | Function | Reference(s) |

| Escherichia coli | Cys-195, His-197, His-356 | Catalysis | wikipedia.orgportlandpress.com |

| Aspergillus nidulans | Cysteine residue | Catalysis (implicated) | nih.gov |

| Linum usitatissimum (Flax) | Histidine residue | Essential for catalysis | nih.govoup.com |

| Mycobacterium tuberculosis | Cys-191 | Catalytic base | ebi.ac.uk |

Isocitrate Dehydrogenase (IDH): The active site of IDH is more complex, featuring binding sites for three distinct components: the isocitrate substrate, a divalent metal ion (Mg²⁺ or Mn²⁺), and the NAD(P)⁺ cofactor. wikipedia.orgproteopedia.org The substrate is held in place by hydrogen bonds to a series of conserved residues, including several arginines (e.g., Arg110, Arg133, Arg101 in porcine IDH) that interact with the carboxylate groups of isocitrate. wikipedia.org The metal ion is coordinated by conserved aspartate residues and is essential for properly orienting the substrate and stabilizing negative charges during the reaction. wikipedia.orgproteopedia.org The catalytic mechanism involves key residues that act as general acids and bases. In E. coli IDH, a catalytic triad (B1167595) of Tyr160-Asp307-Lys230* has been proposed, where Lys230* deprotonates the substrate's hydroxyl group and Tyr160 protonates an intermediate later in the reaction sequence. nih.govresearchgate.net In the complex human NAD-IDH, which is a heterotetramer, the different subunits (α, β, γ) contribute uniquely to substrate binding, catalysis, and allosteric regulation. nih.gov

Table 3: Key Active Site Residues of Isocitrate Dehydrogenase (IDH)

| Organism / Enzyme | Key Residue(s) | Function | Reference(s) |

| Escherichia coli | Tyr160, Asp307, Lys230* | Catalytic triad (proton relay) | nih.govresearchgate.net |

| Escherichia coli | Aspartate residues | Metal ion (Mg²⁺/Mn²⁺) binding | wikipedia.org |

| Human NAD-IDH | αY126 | General acid in catalysis | nih.gov |

| Human NAD-IDH | βY137 | NAD⁺ binding, allosteric activation | nih.gov |

| Human NAD-IDH | γY135 | Catalysis, proper folding | nih.gov |

Coenzyme Requirements and Cofactor Interactions (e.g., Mg2+)

The catalytic function of enzymes that metabolize L-threo-isocitric acid is critically dependent on specific coenzymes and metal cofactors. A key requirement for many of these enzymes, including isocitrate lyase (ICL) and isocitrate dehydrogenase (IDH), is the presence of a divalent cation, most commonly magnesium (Mg2+) or manganese (Mn2+). nih.govnih.gov

For isocitrate lyase, Mg2+ is essential for catalysis, acting as a nonessential activator where the Mg2+-isocitrate complex is the true substrate. nih.gov The metal ion coordinates with the carboxyl and hydroxyl groups of L-threo-isocitrate, which helps to properly position the substrate in the active site and facilitates the catalytic reaction. nih.govplos.org This interaction is fundamental for the carbon-carbon bond cleavage that defines the ICL-catalyzed reaction.

Similarly, isocitrate dehydrogenase enzymes, which catalyze the oxidative decarboxylation of isocitrate, require a divalent metal ion for their activity. wou.edunih.gov While Mg2+ is often utilized, Mn2+ can also serve as the cofactor. nih.govplos.org The metal ion forms a chelate with the substrate, which is thought to be crucial for stabilizing the transition state during the oxidation and decarboxylation steps. wou.edu The specific metal ion can also influence the optimal pH for the enzyme's activity. nih.govplos.org

Enzyme Kinetics and Thermodynamics of L-threo-Isocitrate Interconversion

Kinetic studies have been performed on various isocitrate-metabolizing enzymes. For example, isocitrate dehydrogenase from Methylobacillus flagellatus exhibits dual coenzyme specificity with different kinetic parameters for NAD+ and NADP+. plos.org

Table 1: Kinetic Parameters for Isocitrate Dehydrogenase from Methylobacillus flagellatus

| Coenzyme | Km (DL-isocitrate) (µM) | Km (Coenzyme) (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| NAD+ | 9.0 | 113 | 182 | - | - |

| NADP+ | 8.0 | 184 | 63 | - | - |

Data from Romkina & Kiriukhin (2017). plos.org Note: The original source provides Vmax in U/mg and does not explicitly calculate kcat and kcat/Km.

The enzymatic reactions involving L-threo-isocitrate are subject to the laws of thermodynamics, where the Gibbs free energy change (ΔG) determines the spontaneity and equilibrium of the reaction. The cleavage of isocitrate to succinate (B1194679) and glyoxylate (B1226380) by isocitrate lyase is a reversible reaction. plos.org In contrast, the oxidative decarboxylation of isocitrate to α-ketoglutarate by isocitrate dehydrogenase is a thermodynamically favorable reaction, which helps to drive the tricarboxylic acid (TCA) cycle forward. arxiv.org The efficiency of these pathways can be a significant driving force in metabolic evolution. arxiv.org

Determination of Kinetic Parameters (e.g., Vmax, Km, kcat) for Isocitrate Metabolizing Enzymes

Structural Biology of Enzymes Interacting with L-threo-Isocitrate

The three-dimensional structures of enzymes in complex with L-threo-isocitrate or its analogs have been elucidated primarily through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). nih.govnih.govcancer.gov These techniques have provided atomic-level detail of the enzyme-substrate interactions.

Crystal structures of isocitrate lyase (ICL) from various organisms, including Mycobacterium tuberculosis, reveal a specific binding pocket for isocitrate. plos.orgrcsb.org The substrate is held in place by a network of interactions with amino acid residues and a coordinated Mg2+ ion. plos.orgresearchgate.net For instance, the structure of M. tuberculosis ICL in complex with inhibitors has been solved at high resolution, providing a basis for understanding its catalytic mechanism. rcsb.org

Cryo-EM has emerged as a powerful tool for studying the structures of large and flexible protein complexes, including metabolic enzymes like isocitrate dehydrogenase. nih.govoup.combiorxiv.org This technique has allowed for the visualization of these enzymes at near-atomic resolution, sometimes even when they are resistant to crystallization. nih.govcancer.govoup.com

Structural studies indicate that enzymes metabolizing L-threo-isocitrate undergo significant conformational changes during their catalytic cycle. nih.govresearchgate.net For isocitrate lyase, the binding of the substrate induces a conformational change, often involving the closure of an active-site loop. researchgate.netosti.gov This "induced-fit" mechanism sequesters the active site from the solvent and correctly aligns the catalytic residues for the reaction. In M. tuberculosis ICL, a cysteine residue (Cys191) has been identified as a key catalytic base, and its positioning is affected by these conformational shifts. acs.orgnih.gov The release of the products is associated with the reopening of the active site, preparing the enzyme for another round of catalysis. researchgate.net

Structure-Function Relationships of Enzyme Domains and Their Influence on L-threo-Isocitrate Specificity

The ability of an enzyme to selectively bind and act upon a specific substrate, such as this compound, is fundamentally governed by the three-dimensional architecture of its active site and the specific amino acid residues that constitute it. nih.gov This exquisite specificity arises from a complex interplay of electrostatic interactions, hydrogen bonds, and steric compatibility between the enzyme and the substrate. nih.govscitechnol.com In the context of isocitrate-metabolizing enzymes, these structure-function relationships are crucial for discriminating between the different stereoisomers of isocitric acid.

A pivotal example of this specificity is observed in isocitrate dehydrogenase (IDH). Research has revealed the intriguing property that the apoenzyme of IDH (the enzyme without its essential metal cofactor) can exhibit selectivity for the L-enantiomer of isocitrate, whereas the holoenzyme (containing a divalent metal ion like Mg²⁺ or Mn²⁺) is specific for the D-enantiomer. researchgate.netnih.gov This cofactor-dependent switch in stereoselectivity underscores the profound influence of the complete active site environment on substrate recognition.

To explain such phenomena, which go beyond the classic "three-point attachment" model, a "four-location model" has been proposed. researchgate.netnih.gov This model posits that for a receptor to be stereoselective, it must interact with the substrate at a minimum of four distinct locations. nih.gov In the case of IDH, crystallographic studies have shown that while three of the four chemical groups of D- and L-isocitrate bind to the same locations in the active site, the position of the fourth group, the hydroxyl (-OH) group, differs significantly. nih.govnih.gov The presence or absence of the metal ion alters the geometry of the binding pocket, thereby determining which enantiomer can bind productively. researchgate.netresearchgate.net

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that are critical determinants of substrate specificity. By altering these residues, researchers can modulate or even redesign an enzyme's substrate preference. For instance, in Escherichia coli IDH, residues such as Serine-113 are crucial for binding the γ-carboxylate of isocitrate through hydrogen bonding, a key interaction for substrate recognition. nih.gov Experiments involving random and site-directed mutagenesis of the IDH active site at positions 113, 115, and 116 have successfully engineered the enzyme to favor a different substrate, isopropylmalate, demonstrating the plasticity and importance of these specific residues in defining substrate preference. acs.org Similarly, studies on other dehydrogenases have shown that a handful of amino acid substitutions in the coenzyme binding pocket can invert the preference from NADP⁺ to NAD⁺, further highlighting the principle that subtle changes in the active site can lead to significant functional shifts. pnas.org

The table below summarizes key findings from research on isocitrate-binding enzymes, illustrating the relationship between specific structural elements and their function in substrate recognition and specificity.

Table 1: Structure-Function Relationships in Isocitrate-Binding Enzyme Domains

| Enzyme/Protein Family | Structural Feature / Residue(s) | Function in Specificity and Catalysis | Research Finding |

|---|---|---|---|

| Isocitrate Dehydrogenase (IDH) | Divalent Metal Ion (Mg²⁺, Mn²⁺) Binding Site | Modulates stereoselectivity; essential for binding D-isocitrate. | The apoenzyme (without the metal ion) shows a preference for L-isocitrate, while the holoenzyme is specific for D-isocitrate. researchgate.netnih.gov |

| Isocitrate Dehydrogenase (IDH) | Active Site Pocket Geometry | Provides distinct binding orientations for different stereoisomers. | A "four-location model" is required to explain the enantiomeric specificity, where the hydroxyl group's position is a key differentiator. nih.govnih.gov |

| E. coli Isocitrate Dehydrogenase | Serine-113 (S113) | Forms a critical hydrogen bond with the γ-carboxylate of isocitrate. | Mutation of this residue significantly impacts enzyme performance and substrate binding. nih.govembl-heidelberg.de |

| E. coli Isocitrate Dehydrogenase | Residues at positions 115 and 116 | Contribute to the shape and properties of the active site pocket. | Substitutions at these positions can alter substrate specificity, for example, improving activity towards isopropylmalate. acs.org |

| Isocitrate Lyase (ICL) | Cysteine-191 (in M. tuberculosis) | Acts as a general base catalyst in the retro-aldol cleavage of isocitrate. | This residue is crucial for the catalytic mechanism and is a target for mechanism-based inhibitors. pnas.org |

Biological Roles and Physiological Significance Across Biological Systems for L Threo Isocitric Acid

Role in Microbial Carbon Metabolism and Adaptation

In the microbial world, L-threo-isocitric acid is a key player in metabolic flexibility and survival, especially under challenging environmental conditions. Its involvement in the glyoxylate (B1226380) cycle is paramount for the assimilation of simple carbon sources and is linked to the virulence of certain pathogens.

The glyoxylate cycle is an anaplerotic pathway of the tricarboxylic acid (TCA) cycle that enables growth on C2 compounds like acetate (B1210297). wikipedia.org A key enzyme in this cycle is isocitrate lyase (ICL), which catalyzes the cleavage of isocitrate to glyoxylate and succinate (B1194679). wikipedia.org This bypasses the decarboxylation steps of the TCA cycle, conserving carbon skeletons for biosynthesis. wikipedia.org

Mycobacterium tuberculosis : For this pathogenic bacterium, the glyoxylate cycle is essential for growth on fatty acids, which are believed to be a primary carbon source during infection. rockefeller.edunih.gov M. tuberculosis possesses two isoforms of isocitrate lyase (ICL1 and ICL2) that are crucial for this metabolic capability. rockefeller.edu Studies have shown that deletion of both icl1 and icl2 genes prevents the bacterium from growing on fatty acids and severely impairs its ability to survive within host macrophages and in mouse models of infection. rockefeller.edu The glyoxylate shunt, initiated by isocitrate lyase, directs acetyl-CoA derived from fatty acid β-oxidation into a pathway for net carbon gain. nih.gov

Yarrowia lipolytica : This oleaginous yeast is known for its ability to utilize a wide range of substrates, including hydrophobic ones like fatty acids and alkanes, for growth and the production of organic acids such as citric and isocitric acids. srce.hrmdpi.com When grown on substrates like sunflower oil, Y. lipolytica exhibits significant isocitrate lyase and malate (B86768) synthase activity, the key enzymes of the glyoxylate cycle. srce.hr This allows the yeast to efficiently convert the acetyl-CoA generated from fatty acid breakdown into intermediates for biomass and energy production. srce.hr Under specific conditions, such as nitrogen limitation and controlled pH, some strains of Y. lipolytica can accumulate high concentrations of isocitric acid. srce.hrnih.gov

Saccharomyces cerevisiae : In the well-studied yeast S. cerevisiae, the glyoxylate cycle is indispensable for growth on non-fermentable C2 carbon sources like ethanol (B145695) and acetate. caymanchem.com When glucose is scarce, and these alternative carbon sources are utilized, the expression of glyoxylate cycle enzymes, including isocitrate lyase, is induced. wikipedia.org This metabolic shift allows the cell to synthesize essential four-carbon compounds from two-carbon units, which is critical for gluconeogenesis and the production of other necessary metabolites. wikipedia.org

| Organism | Role of Glyoxylate Cycle | Key Enzyme | Significance |

|---|---|---|---|

| Mycobacterium tuberculosis | Growth on fatty acids. rockefeller.edunih.gov | Isocitrate Lyase (ICL1 and ICL2). rockefeller.edu | Essential for virulence and persistence in the host. rockefeller.edu |

| Yarrowia lipolytica | Assimilation of hydrophobic substrates (e.g., fatty acids). srce.hr | Isocitrate Lyase, Malate Synthase. srce.hr | Enables production of valuable organic acids like isocitric acid. srce.hrnih.gov |

| Saccharomyces cerevisiae | Growth on non-fermentable C2 compounds (e.g., ethanol, acetate). caymanchem.com | Isocitrate Lyase. wikipedia.org | Crucial for survival when preferred carbon sources are unavailable. wikipedia.org |

The metabolic adaptation provided by the glyoxylate cycle, and thus the involvement of this compound, is directly linked to the virulence and persistence of certain pathogens.

Mycobacterium tuberculosis : The ability of M. tuberculosis to establish and maintain a persistent infection is heavily reliant on its capacity to metabolize host-derived lipids. rockefeller.edunih.gov During infection, the bacterium is thought to reside in phagosomes within macrophages, where it encounters a nutrient-poor environment and relies on the breakdown of host fatty acids for energy and carbon. rockefeller.edu The glyoxylate cycle is indispensable for this process. rockefeller.edu As mentioned, the deletion of both isocitrate lyase genes renders the bacterium avirulent, demonstrating the critical role of this pathway in pathogenesis. rockefeller.edu The absence of the glyoxylate cycle in mammals makes its enzymes, like isocitrate lyase, attractive targets for the development of new anti-tuberculosis drugs. rockefeller.edu

This compound and the glyoxylate cycle are also integral to microbial responses to various environmental stresses, including nutrient limitation.

Nutrient Limitation : In many microorganisms, including Yarrowia lipolytica, the production of isocitric acid is often triggered by the limitation of essential nutrients like nitrogen, phosphorus, or sulfur in the presence of an excess carbon source. mdpi.commdpi.comdntb.gov.ua This metabolic overflow is a strategy to store carbon and energy when growth is restricted. For instance, in Y. lipolytica, nitrogen limitation is a key factor for the overproduction of isocitric acid. mdpi.commdpi.comdntb.gov.ua

Oxidative Stress : There is growing evidence that isocitric acid possesses antioxidant properties. researchgate.netnih.govresearchgate.net Studies have shown that the biologically active threo-Ds- form of isocitric acid can protect organisms like the infusorian Paramecium caudatum from oxidative stress induced by hydrogen peroxide and heavy metals. nih.gov In fact, isocitric acid was found to be a more potent antioxidant than ascorbic acid in these experiments. nih.gov This suggests that the accumulation of isocitric acid under certain conditions could be a protective mechanism against oxidative damage.

Adaptation to Anaerobiosis : In Mycobacterium tuberculosis, adaptation to low oxygen conditions, a state that can lead to persistence, involves an increase in isocitrate lyase activity. nih.gov It is proposed that the glyoxylate produced serves as a substrate for regenerating NAD+, which is necessary for the orderly shutdown of replication as oxygen becomes limited, a process crucial for the bacterium's long-term survival in a quiescent state. nih.gov

Contribution to Pathogen Virulence and Survival Strategies (e.g., M. tuberculosis persistence)

Functional Importance in Plant Metabolism and Development

In plants, this compound and the glyoxylate cycle play vital roles in key developmental processes and metabolic responses.

During the germination of seeds, particularly those rich in oils, stored lipids are the primary source of energy and carbon until the seedling can perform photosynthesis. wikipedia.orgnih.gov

Lipid Mobilization : The breakdown of these stored triacylglycerols releases fatty acids, which are then converted to acetyl-CoA through β-oxidation. wikipedia.org This acetyl-CoA enters the glyoxylate cycle, where this compound is a key intermediate. wikipedia.org The cycle allows for the net conversion of acetyl-CoA into four-carbon compounds like succinate, which can then be used to synthesize sugars via gluconeogenesis. wikipedia.org These sugars are essential for the growth and development of the embryonic axis. wikipedia.org Mutants deficient in enzymes of the lipid mobilization pathway, including those of the glyoxylate cycle, often exhibit defects in seedling establishment. nih.gov

While the primary role of the glyoxylate cycle in plants is in non-photosynthetic tissues like germinating seeds, components of this pathway and related metabolites are also important in photosynthetic tissues.

Photorespiration : The glyoxylate cycle shares intermediates and enzymes with the photorespiratory pathway, a process that occurs in C3 plants alongside photosynthesis. While distinct, there can be metabolic crosstalk between these pathways.

Metabolic Flexibility : In some algae, under conditions of copper stress which can impair photosynthetic carbon fixation, an increase in isocitrate lyase activity is observed. This suggests an adaptation to promote mixotrophic growth by enhancing the assimilation of organic carbon (acetate) when photosynthesis is inhibited, highlighting the role of the glyoxylate cycle in providing metabolic flexibility.

| Process | Role of this compound | Significance in Plants |

|---|---|---|

| Seed Germination | Key intermediate in the glyoxylate cycle for converting stored lipids to sugars. wikipedia.org | Provides energy and carbon for seedling growth before photosynthesis begins. wikipedia.org |

| Metabolic Stress Response | Participates in alternative carbon assimilation pathways when photosynthesis is impaired. | Enhances metabolic flexibility and survival under stress conditions. |

Involvement in Plant Defense Mechanisms and Secondary Metabolite Production

This compound is implicated in the complex defensive strategies of plants against pathogens. Research into the interactions between cucumber plants (Cucumis sativus L.), cucumber mosaic virus (CMV), and endophytic entomopathogenic fungi has shed light on this role. When cucumber plants were treated with the endophytic fungus Beauveria bassiana, a notable increase in the abundance of several organic acids, including isocitric acid, was observed. mdpi.com This metabolic shift is believed to contribute to the plant's defense mechanisms against viral pathogens like CMV. mdpi.com

The application of endophytic fungi appears to trigger a systemic response in the plant, leading to the enhanced production of various metabolites that can confer tolerance to pathogens. mdpi.com In the case of B. bassiana treatment, the upregulation of isocitric acid occurred alongside other key organic acids involved in central metabolism, suggesting a broad reprogramming of the plant's metabolic pathways to bolster its defenses. mdpi.com While the precise mechanism by which isocitric acid contributes to this defense is still under investigation, its increase is a clear indicator of a metabolic response to biotic stress, mediated by beneficial fungal endophytes. mdpi.com

| Metabolite Group | Specific Metabolites with Increased Abundance (Post-B. bassiana Treatment) | Observed Context |

|---|---|---|

| Organic Acids | Isocitric acid, Citric acid, Aconitic acid, Malic acid, Fumaric acid, Succinic acid | Cucumber plants infected with Cucumber Mosaic Virus (CMV) |

| Amino Acids | Gamma-aminobutyric acid, Aspartic acid | Cucumber plants infected with Cucumber Mosaic Virus (CMV) |

| Other | Glycolic acid, Glyceric acid | Cucumber plants infected with Cucumber Mosaic Virus (CMV) |

Data sourced from a metabolomics study on cucumber plants treated with endophytic fungi. mdpi.com

Contributions to Invertebrate and Vertebrate (Non-Human Clinical) Physiology

This compound and its stereoisomers play distinct roles in the energy metabolism of specific tissues in both invertebrates and vertebrates.

In vertebrates, studies on the white trevally (Pseudocaranx dentex) have revealed differences in isocitric acid concentrations between muscle types. Fast-twitch (FM) muscles, which are used for burst swimming, exhibit higher concentrations of D-threo-isocitric acid compared to slow-twitch (SM) muscles. mdpi.com This suggests a significant role for isocitrate metabolism in the energy pathways that support rapid, high-intensity muscle activity. mdpi.com

Research on hibernating mammals, such as the arctic ground squirrel, provides further insight. During the state of torpor, a period of significantly reduced metabolic activity, the concentrations of isocitrate in the liver, brown adipose tissue, and brain were found to decrease. researchgate.net This indicates an inhibition at the initial stages of the tricarboxylic acid (TCA) cycle and points to a widespread metabolic depression rather than hypoxia in these tissues during hibernation. researchgate.net The level of isocitrate in these tissues was an order of magnitude higher than that of α-ketoglutarate, highlighting its position as a key substrate pool in the TCA cycle. researchgate.net

In invertebrates, the enzyme isocitrate lyase, which uses threo-isocitric acid as a substrate, is crucial for acetate assimilation in organisms like the alga Chlamydomonas reinhardtii under certain growth conditions. Furthermore, studies on the protozoan Paramecium caudatum have demonstrated that isocitric acid can protect the organism from oxidative stress induced by heavy metals and hydrogen peroxide, indicating a vital physiological role in cellular defense. nih.govresearchgate.net

Energy homeostasis, the balance between energy acquisition and expenditure, is fundamental for an organism's survival, especially under stress. nih.gov this compound is a key substrate in metabolic pathways that are central to this balance. The enzyme NADP+-dependent isocitrate dehydrogenase (NADP-IDH), which catalyzes the conversion of isocitrate, shows high activity in tissues with high and fluctuating energy demands. researchgate.nettandfonline.com

For instance, the flight muscles of some insects and the heart and pectoral muscles of certain vertebrates, all of which are capable of sustained mechanical activity, exhibit high levels of NADP-IDH activity. researchgate.net This highlights the dependence of these tissues on the energy generated via the citric acid cycle, where isocitrate is a critical intermediate. researchgate.net The oxidation of isocitrate provides both reducing equivalents for ATP production and carbon skeletons for biosynthesis, making it a pivotal point in substrate utilization for energy-demanding processes. researchgate.net

In hibernating animals, the observed decrease in tissue isocitrate levels during torpor reflects a strategic downregulation of the TCA cycle to conserve energy during periods of low food availability and cold temperatures. researchgate.net This modulation of isocitrate metabolism is a key component of the broader strategy of metabolic depression essential for survival in extreme environments. researchgate.net

| Organism/Tissue | Physiological State/Condition | Finding Related to Isocitric Acid | Reference |

|---|---|---|---|

| White Trevally (Pseudocaranx dentex) | Fast-twitch vs. Slow-twitch Muscle | Higher concentration of D-threo-isocitric acid in fast-twitch muscle. | mdpi.com |

| Arctic Ground Squirrel | Hibernation (Torpor) | Isocitrate concentrations decrease in liver, brain, and brown adipose tissue. | researchgate.net |

| Paramecium caudatum | Oxidative Stress (Heavy Metals, H₂O₂) | Isocitric acid provides a protective, antioxidant effect. | nih.gov |

| Various Vertebrates/Invertebrates | Tissues with High Energy Demand (e.g., flight muscle, heart) | High activity of NADP+-dependent isocitrate dehydrogenase, indicating high isocitrate flux. | researchgate.net |

Metabolic Functions in Specific Tissues or Organs

Significance in the Regulation of Cellular Redox State and Anabolic Processes

One of the most critical roles of this compound is its function as a substrate for the enzyme NADP+-dependent isocitrate dehydrogenase (ICDH). This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction that concurrently reduces NADP+ to NADPH. modelseed.orgmodelseed.orgr-biopharm.com

Reaction: Isocitrate + NADP+ → α-Ketoglutarate + CO₂ + NADPH + H+ r-biopharm.com

NADPH is a vital reducing equivalent essential for a multitude of anabolic (biosynthetic) pathways and for maintaining cellular redox balance. tandfonline.com The NADPH generated from the ICDH reaction is utilized in processes such as fatty acid and cholesterol biosynthesis. tandfonline.com Cytoplasmic NADP+-dependent ICDH is considered a primary source of the NADPH required for lipogenesis. researchgate.net By providing both the reducing power (NADPH) and a key metabolic intermediate (α-ketoglutarate), the metabolism of isocitric acid is intricately linked to the cell's capacity for growth and synthesis. researchgate.netresearchgate.net

| Substrate | Enzyme | Products | Significance |

|---|---|---|---|

| This compound (Isocitrate) | NADP+-dependent Isocitrate Dehydrogenase (ICDH) | α-Ketoglutarate, CO₂, NADPH | Provides reducing equivalents (NADPH) for anabolic pathways like lipid synthesis and antioxidant defense. |

This compound plays a dual role in protecting cells from oxidative damage. Firstly, it has been shown to possess direct antioxidant properties. smolecule.commdpi.comresearchgate.net Studies have demonstrated that isocitric acid can act as a powerful antioxidant, with some research suggesting its activity exceeds that of the classic antioxidant, ascorbic acid. nih.govmdpi.com In experiments using the infusorian Paramecium caudatum, isocitric acid effectively protected the cells against oxidative stress induced by hydrogen peroxide and various heavy metals like copper, lead, and zinc. nih.govresearchgate.net

Secondly, and perhaps more significantly, is its indirect role via the generation of NADPH. The NADPH produced by isocitrate dehydrogenase is the primary reducing agent required by the enzyme glutathione (B108866) reductase. tandfonline.com Glutathione reductase is responsible for regenerating reduced glutathione (GSH) from its oxidized state (GSSG). GSH is a cornerstone of the cellular antioxidant defense system, directly neutralizing reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidase enzymes. tandfonline.com Therefore, the metabolism of isocitric acid is fundamentally linked to the cell's ability to maintain a reduced glutathione pool and combat oxidative stress. researchgate.nettandfonline.com This makes mitochondrial NADP+-dependent isocitrate dehydrogenase a key enzyme in cellular defense against oxidative damage. tandfonline.com

| Mechanism | Description | Supporting Evidence | Reference |

|---|---|---|---|

| Direct Antioxidant Activity | Acts as a direct scavenger of reactive oxygen species. | Found to be a more active antioxidant than ascorbic acid in a model using Paramecium caudatum stressed with H₂O₂ and heavy metals. | nih.govmdpi.com |

| Indirect Antioxidant Activity | Serves as a substrate for NADP+-ICDH to produce NADPH. | NADPH is essential for the regeneration of reduced glutathione (GSH) by glutathione reductase, a critical component of the antioxidant system. | researchgate.nettandfonline.com |

Regulatory Mechanisms Governing L Threo Isocitric Acid Metabolism

Transcriptional and Translational Control of L-threo-Isocitrate Related Enzymes

The expression of genes encoding enzymes involved in L-threo-isocitric acid metabolism is a primary point of regulation. This control ensures that the requisite enzymatic machinery is synthesized in response to specific metabolic demands.

Identification of Regulatory Genes and Operons

In many bacteria, the genes encoding the key enzymes of the glyoxylate (B1226380) bypass, a pathway central to this compound metabolism, are organized into operons for coordinated regulation. For instance, in Escherichia coli, the aceBAK operon houses the genes for malate (B86768) synthase (aceB), isocitrate lyase (aceA), and isocitrate dehydrogenase kinase/phosphatase (aceK). nih.govnih.gov The gene order within this operon is aceB-aceA-aceK, with aceB being the most proximal to the promoter. nih.gov This arrangement allows for the simultaneous expression of the metabolic and regulatory enzymes required for the glyoxylate bypass. nih.gov

The regulation of these operons is complex, involving multiple regulatory proteins that respond to the availability of different carbon sources. nih.govresearchgate.net In Corynebacterium glutamicum, the expression of the aceA and aceB genes is positively regulated by the transcriptional regulator RamA and negatively regulated by RamB in the presence of glucose. nih.gov Additionally, GlxR, a homolog of the cAMP receptor protein (CRP), also acts as a negative regulator for aceA expression. nih.gov

| Organism | Operon/Gene | Encoded Enzymes | Regulatory Function |

| Escherichia coli | aceBAK | Malate Synthase (aceB), Isocitrate Lyase (aceA), Isocitrate Dehydrogenase Kinase/Phosphatase (aceK) | Coordinated expression for the glyoxylate bypass. nih.govnih.gov |

| Corynebacterium glutamicum | aceA, aceB | Isocitrate Lyase (aceA), Malate Synthase (aceB) | Positively regulated by RamA; negatively by RamB and GlxR. nih.gov |

Role of Transcription Factors and Enhancer Elements

A variety of transcription factors modulate the expression of genes related to this compound metabolism in response to cellular needs. In E. coli, transcription of the aceBAK operon is repressed by IclR and ArcA, while it is activated by FruR and the integration host factor (IHF). researchgate.net The role of the cAMP receptor protein (CRP) is more ambiguous, with some reports suggesting it acts as a repressor and others as an activator. researchgate.net

In eukaryotes, such as the yeast Saccharomyces cerevisiae, transcription factors like Bas1, Gcn4, Gcr2, and Pho2 have been shown to control the flux through the TCA cycle, which involves this compound. embopress.org Notably, Gcn4 has known targets within the TCA cycle, including genes encoding isocitrate dehydrogenase (IDH1). embopress.org Furthermore, the transcription factor NF-κB has been found to bind to and regulate the expression of several TCA cycle enzyme genes, including those for isocitrate dehydrogenase (IDH1, IDH3A) and aconitase (ACO2). nih.gov

In the dermatophyte Trichophyton rubrum, the transcription factor StuA regulates the expression of isocitrate lyase and malate synthase genes, particularly under conditions of carbon starvation when the glyoxylate cycle is crucial. mdpi.com

| Transcription Factor | Organism | Target Gene/Operon | Regulatory Effect |

| IclR, ArcA | Escherichia coli | aceBAK | Repression researchgate.net |

| FruR, IHF | Escherichia coli | aceBAK | Activation researchgate.net |

| Bas1, Gcn4, Gcr2, Pho2 | Saccharomyces cerevisiae | TCA cycle genes (e.g., IDH1) | Control of metabolic flux embopress.org |

| NF-κB | Human cells | IDH1, IDH3A, ACO2 | Regulation of expression nih.gov |

| StuA | Trichophyton rubrum | Isocitrate lyase, Malate synthase | Regulation under carbon starvation mdpi.com |

mRNA Stability and Translational Efficiency in Response to Environmental Cues

Post-transcriptional regulation, including mRNA stability and translational efficiency, provides another layer of control over the enzymes of this compound metabolism. The stability of mRNA transcripts can be influenced by environmental signals, thereby modulating protein expression levels. For example, in sunflower seedlings, the levels of isocitrate lyase mRNA are developmentally regulated and influenced by light exposure. researchgate.net The accumulation of isocitrate lyase transcripts increases significantly in the dark and is preceded by a corresponding peak in the enzyme's polypeptide levels, suggesting that mRNA stability plays a role in regulating its expression. researchgate.net

In Corynebacterium glutamicum, the degradation of the aceA mRNA, which encodes isocitrate lyase, is dependent on its 3' untranslated region (3' UTR) and is carried out by the endoribonuclease RNase E/G. nih.gov The absence of RNase E/G leads to a significant increase in the half-life of the aceA mRNA, resulting in higher levels of isocitrate lyase. nih.gov

Translational efficiency, the rate at which an mRNA is translated into protein, can also be modulated in response to environmental changes. Studies in bacteria have shown that changes in translational efficiency are a major mechanism for adjusting protein abundance in response to altered environmental conditions, such as oxygen availability. nih.gov This can be mediated by shifts in the abundance or modification of cellular tRNA pools. nih.gov In yeast, isocitrate dehydrogenase has been shown to bind to mitochondrial mRNAs, suggesting a role in regulating their translation. nih.govmolbiolcell.orgresearchgate.net This interaction can also affect the catalytic activity of the enzyme, providing a mechanism to coordinate mitochondrial respiratory complex expression with TCA cycle metabolism. molbiolcell.org

Post-Translational Modifications of L-threo-Isocitrate Converting Enzymes

Following their synthesis, the activity of enzymes involved in this compound metabolism can be rapidly and reversibly modulated by post-translational modifications. These modifications allow for fine-tuning of metabolic fluxes in response to immediate cellular needs.

Phosphorylation and Dephosphorylation Cascades Regulating Enzyme Activity (e.g., Isocitrate Dehydrogenase)

A primary example of post-translational regulation is the phosphorylation and dephosphorylation of isocitrate dehydrogenase (IDH). In E. coli, IDH is inactivated by phosphorylation at a specific serine residue (Ser-113) within its active site. nih.govkarger.compnas.org This phosphorylation is catalyzed by a bifunctional protein kinase/phosphatase, which itself is encoded by the aceK gene. nih.govnih.gov The phosphorylation of IDH blocks the binding of isocitrate, thereby diverting the metabolic flux from the TCA cycle to the glyoxylate bypass. nih.govkarger.com This regulatory mechanism is crucial for growth on acetate (B1210297), where the glyoxylate bypass is essential for producing biosynthetic precursors. asm.org The dephosphorylation of IDH by the same bifunctional enzyme restores its activity. nih.gov

This regulatory phosphorylation of IDH is not limited to bacteria. In Staphylococcus aureus, IDH activity is also controlled by phosphorylation and dephosphorylation, which has been linked to the regulation of the organism's redox status and biofilm formation. tandfonline.com Phosphoproteomic studies in human breast cancer cells have also identified phosphorylation sites on IDH isoforms, suggesting that this regulatory mechanism is conserved and may play a role in disease. uark.edu

| Enzyme | Modification | Effect on Activity | Regulatory Enzyme(s) | Organism(s) |

| Isocitrate Dehydrogenase (IDH) | Phosphorylation | Inactivation nih.govkarger.com | IDH Kinase/Phosphatase nih.gov | Escherichia coli nih.gov, Staphylococcus aureus tandfonline.com |

| Isocitrate Dehydrogenase (IDH) | Dephosphorylation | Activation nih.govtandfonline.com | IDH Kinase/Phosphatase nih.gov | Escherichia coli nih.gov, Staphylococcus aureus tandfonline.com |

Acetylation, Methylation, and Ubiquitination Effects on Enzyme Function and Stability

In addition to phosphorylation, other post-translational modifications, such as acetylation, methylation, and ubiquitination, can also influence the function and stability of enzymes in L-threo-isocitrate metabolism.

Methylation: DNA methylation, an epigenetic modification, can indirectly affect the enzymes of this compound metabolism by regulating gene expression. For instance, mutations in isocitrate dehydrogenase (IDH) in certain cancers can lead to widespread DNA hypermethylation, which can silence the expression of other metabolic enzymes. ijbs.comaacrjournals.orgnih.gov There is also evidence suggesting a link between DNA methylation and the regulation of hypoxia-inducible factors (HIFs), which can in turn influence metabolic pathways. mdpi.com

Ubiquitination: While less is known about the direct ubiquitination of L-threo-isocitrate converting enzymes, this modification is a key regulator of protein stability and degradation. It is plausible that ubiquitination plays a role in controlling the cellular levels of these enzymes in response to various signals. For instance, the Von Hippel-Lindau (VHL) protein mediates the ubiquitination and subsequent degradation of HIF-α, a process that is influenced by the levels of TCA cycle intermediates. mdpi.com

| Modification | Target Enzyme(s) | Effect | Organism(s) |

| Acetylation | Isocitrate Dehydrogenase, Isocitrate Lyase, Aconitase | Modulates enzyme activity (increase or decrease depending on the site) nih.govresearchgate.netfrontiersin.org | Escherichia coli, Mycobacterium tuberculosis nih.govresearchgate.netfrontiersin.org |

| Methylation (DNA) | Genes of metabolic enzymes | Indirectly regulates gene expression ijbs.comaacrjournals.org | Humans (in the context of cancer) ijbs.comaacrjournals.org |

| Ubiquitination | Hypoxia-Inducible Factor-α (HIF-α) | Regulates protein degradation, indirectly influencing metabolism mdpi.com | Metazoans mdpi.com |

Allosteric Regulation and Feedback Inhibition of L-threo-Isocitrate Enzymes

Allosteric regulation provides a rapid mechanism for controlling enzymatic activity in response to the fluctuating concentrations of specific metabolites. This fine-tuning of enzyme function is crucial for directing the flow of intermediates, such as this compound, through competing metabolic routes like the tricarboxylic acid (TCA) cycle and the glyoxylate cycle.

Several metabolites have been identified as allosteric modulators of the enzymes that consume this compound, primarily isocitrate lyase (ICL) and isocitrate dehydrogenase (IDH).

Isocitrate Lyase (ICL) Inhibitors: ICL is a key enzyme of the glyoxylate cycle and is a major target for allosteric inhibition. Its inhibition can lead to the accumulation of isocitrate.

Itaconic Acid: This dicarboxylic acid is a well-documented inhibitor of ICL from various organisms, including bacteria and fungi. nih.govmcgill.catandfonline.com It is structurally analogous to succinate (B1194679), one of the products of the ICL reaction. nih.gov The inhibitory effect of itaconic acid has been demonstrated in several species, including Mycobacterium tuberculosis, Pseudomonas indigofera, and Yarrowia lipolytica. nih.govmcgill.catandfonline.com In Y. lipolytica, the addition of itaconic acid to the culture medium effectively inhibits ICL, leading to a significant shift in metabolism towards the overproduction of isocitric acid. tandfonline.commdpi.com

Oxalic Acid: As a structural analogue of glyoxylate, another product of the ICL reaction, oxalic acid also acts as a potent inhibitor. mdpi.comnih.gov Its inhibitory effect on ICL activity has been confirmed in multiple studies. tandfonline.comresearchgate.net Similar to itaconic acid, oxalic acid can be used to increase the yield of isocitric acid in fermentation processes by blocking its conversion in the glyoxylate shunt. tandfonline.com

Other ICL Inhibitors: Research has identified several other compounds that inhibit ICL activity. These include intermediates of central metabolism like phosphoenolpyruvate (B93156) and pyruvate (B1213749), which act as noncompetitive inhibitors in yeasts like Candida guilliermondii. mdpi.com Oxaloacetate is another strong inhibitor of ICL. mdpi.com Additionally, compounds like 3-nitropropionate and 3-bromopyruvate (B3434600) are known ICL inhibitors, though their utility can be limited by toxicity. nih.gov

Isocitrate Dehydrogenase (IDH) Modulators: The activity of IDH, which directs isocitrate into the TCA cycle, is also subject to complex allosteric regulation.

Activators: In humans, the NAD-dependent isocitrate dehydrogenase (IDH3) is allosterically activated by citrate (B86180) and ADP. nih.gov The erythro-diastereomer of isocitric acid has also been shown to act as an allosteric activator of NAD-dependent isocitrate dehydrogenase. acs.org

Inhibitors: The activity of human IDH3 is negatively regulated by NADH and ATP. nih.gov

| Enzyme | Modulator | Effect | Organism/System Studied | Reference |

|---|---|---|---|---|

| Isocitrate Lyase (ICL) | Itaconic Acid | Inhibition | Mycobacterium tuberculosis, Yarrowia lipolytica | nih.govtandfonline.com |

| Oxalic Acid | Inhibition | Yarrowia lipolytica, Mycobacterium tuberculosis | tandfonline.comnih.gov | |

| Phosphoenolpyruvate | Inhibition | Candida guilliermondii, Saccharomyces cerevisiae | mdpi.com | |

| Pyruvate | Inhibition | Candida guilliermondii | mdpi.com | |

| 3-Nitropropionate | Inhibition | Mycobacterium tuberculosis | nih.gov | |

| Isocitrate Dehydrogenase (IDH) | Citrate | Activation | Human (IDH3) | nih.gov |

| ADP | Activation | Human (IDH3) | nih.gov | |

| NADH | Inhibition | Human (IDH3) | nih.gov | |

| ATP | Inhibition (at high conc.) | Human (IDH3) | nih.gov |

The mechanisms by which allosteric modulators control enzyme activity are diverse, ranging from competitive inhibition at the active site to complex conformational changes initiated at a distant regulatory site. These mechanisms are fundamental to redirecting metabolic flux between the TCA and glyoxylate cycles.

A key regulatory node is the branch point where this compound is partitioned between IDH and ICL. wikipedia.org The relative activities of these two enzymes determine the metabolic fate of isocitrate. Inhibition of ICL by molecules like itaconic or oxalic acid blocks the entry of isocitrate into the glyoxylate shunt. tandfonline.com This blockage causes isocitrate to accumulate within the cell, particularly under conditions where the subsequent enzyme in the TCA cycle, IDH, is also limited or saturated. tandfonline.commdpi.com This principle is exploited in biotechnology to achieve overproduction of isocitric acid in microorganisms like Yarrowia lipolytica. tandfonline.com

The mechanism of inhibition can be highly specific. For instance, itaconate has been shown to act as a covalent inhibitor of ICL in Mycobacterium tuberculosis. nih.gov It forms a covalent adduct with a critical cysteine residue in the enzyme's active site, a reaction that is notably facilitated by the presence of glyoxylate. nih.gov Other inhibitors, being structural analogues of the enzyme's products (e.g., itaconate for succinate, oxalate (B1200264) for glyoxylate), likely act via competitive inhibition. nih.govmdpi.com

Conversely, the allosteric activation of human IDH3 involves the binding of activators like citrate and ADP to a regulatory subunit (IDH3G), which is distinct from the catalytic subunits. nih.govgenecards.orguniprot.org This binding event triggers a conformational change that is transmitted through the enzyme complex, enhancing the catalytic efficiency of the active sites and promoting flux through the TCA cycle. nih.gov

Another critical layer of regulation affecting metabolic flux is post-translational modification, such as phosphorylation. In many bacteria and fungi, the activity of IDH is controlled by a bifunctional kinase/phosphatase. wikipedia.orgpnas.org Phosphorylation deactivates IDH, which has a much higher affinity for isocitrate than ICL. wikipedia.org This inactivation of IDH effectively channels the isocitrate pool towards ICL and the glyoxylate cycle, a crucial adaptation for growth on two-carbon sources like acetate. wikipedia.orgnih.gov

Identification of Allosteric Modulators (e.g., Oxalic and Itaconic Acids as ICL inhibitors)

Interplay with Broader Cellular Signaling Networks

The metabolism of this compound is not an isolated pathway but is deeply integrated with the cell's master regulatory networks that sense and respond to nutrient status and environmental stress.

Cellular metabolism is profoundly influenced by nutrient availability, which is monitored by sophisticated sensing pathways like the Target of Rapamycin (TOR) and AMP-activated protein kinase (AMPK) systems. nih.govrupress.orgnih.gov These pathways coordinate anabolic and catabolic processes to match cell growth with the nutrient supply.

A classic example of this integration is the overproduction of organic acids, including this compound, by the yeast Yarrowia lipolytica under conditions of nitrogen limitation. mdpi.comresearchgate.net When a primary nutrient like nitrogen becomes scarce while a carbon source remains abundant, cell proliferation ceases. However, the carbon flux into the TCA cycle continues, leading to the accumulation of TCA cycle intermediates. mdpi.comresearchgate.net In Y. lipolytica, this metabolic overflow under nitrogen-limiting conditions results in the secretion of large quantities of citric and isocitric acids. mdpi.commdpi.com This response is a direct consequence of the nutrient sensing machinery signaling a halt to growth-related processes, thereby redirecting metabolic flux towards storage or overflow pathways. Studies have demonstrated that limiting nitrogen, phosphorus, or sulfur can trigger this acidogenic phenotype. mdpi.com

Metabolism of this compound is also modulated by cellular responses to physical and chemical stressors.

Aeration: The level of dissolved oxygen is a critical environmental parameter that influences the metabolic state of aerobic organisms. In the production of isocitric acid by Y. lipolytica, aeration has a profound effect. Optimal production is typically observed under high aeration conditions (e.g., 50-60% pO₂), which supports the high respiratory activity needed for the TCA cycle. mdpi.comnih.gov However, both extremely low aeration (5% pO₂) and excessively high aeration (80% pO₂) can lead to a decrease in isocitric acid synthesis, indicating a complex interplay between oxygen availability and the regulation of the metabolic pathway. mdpi.com This suggests that the cellular response to oxidative stress and oxygen limitation directly impacts the enzymatic activities and flux distribution around the isocitrate node.

Heavy Metals: There is a significant cross-talk between isocitric acid metabolism and the stress response to heavy metals. Exposure to toxic metals such as lead (Pb), cadmium (Cd), mercury (Hg), and arsenic (As) can impair mitochondrial function and inhibit enzymes of the TCA cycle. healthmatters.io Elevated levels of isocitric acid can be an indicator of metabolic impairment caused by toxic metal exposure. healthmatters.io Conversely, this compound itself has been shown to exhibit protective effects against heavy metal-induced toxicity. researchgate.netsemanticscholar.org Studies have demonstrated that isocitric acid can neutralize the adverse effects of lead and other heavy metals, likely through its antioxidant properties that combat the oxidative stress induced by these toxicants. mdpi.comresearchgate.netnih.gov This protective role highlights a feedback loop where a metabolite of a stress-impacted pathway can, in turn, help mitigate the stressor.

| Stressor | Observed Effect on/Interaction with Metabolism | Organism/System | Reference |

|---|---|---|---|

| Nitrogen Limitation | Induces overproduction and secretion of isocitric acid. | Yarrowia lipolytica | mdpi.comresearchgate.net |

| Aeration (Oxygen Level) | Strongly influences yield; optimal production requires high but not excessive aeration (e.g., 60% pO₂). | Yarrowia lipolytica | mdpi.com |

| Heavy Metals (Pb, Cd, etc.) | Can impair TCA cycle enzymes, affecting isocitrate levels. Conversely, isocitric acid shows protective, antioxidant effects against heavy metal toxicity. | Animal models, Paramecium caudatum | healthmatters.ioresearchgate.netnih.gov |

Advanced Methodologies for L Threo Isocitric Acid Analysis in Academic Research

Chromatographic Techniques for High-Resolution Separation and Quantification in Biological Matrices

Chromatography is a cornerstone of metabolic analysis, providing the means to separate individual compounds from intricate biological matrices. For L-threo-isocitric acid, several chromatographic methods are particularly valuable.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for metabolomics, capable of identifying and quantifying a wide array of small molecules, including organic acids like this compound. nih.gov This method requires chemical derivatization to make non-volatile compounds like this compound volatile enough for gas chromatography. nih.govchemrxiv.org GC-MS combines high peak capacity separation with analyte-characteristic detection, allowing for the structural identification of biomarkers. uni-regensburg.de

In metabolomics studies, GC-MS is utilized for the sensitive and selective determination of components within specific metabolite classes or metabolic pathways. uni-regensburg.de For instance, a study on lumbar disc herniation used GC-MS to profile urine samples, identifying 81 significantly altered metabolites. frontiersin.org While this compound γ-lactone was identified, it did not show significant discrimination between the study groups in that particular research. uni-regensburg.de The robustness of GC-MS is supported by extensive spectral libraries, such as the NIST14 library, which contains mass spectra for a vast number of compounds, aiding in confident compound identification. nih.gov

Table 1: GC-MS applications in metabolomics

| Application | Key Findings | Reference |

|---|---|---|

| Lumbar Disc Herniation Metabolomics | Identified 81 altered metabolites in urine, though this compound γ-lactone was not a significant discriminator. | uni-regensburg.defrontiersin.org |

| General Metabolite Profiling | Capable of identifying and quantifying small acids, alcohols, amino acids, sugars, and other primary metabolites. | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) has become a routine and indispensable tool in clinical biochemistry and metabolomics research, offering high sensitivity and specificity for a broad range of biological molecules. nih.gov The development of electrospray ionization (ESI) has provided a robust interface for coupling liquid chromatography with mass spectrometry. nih.gov This technique is particularly advantageous for analyzing complex mixtures and allows for the measurement of numerous compounds in a single run. nih.gov

LC-MS/MS, or tandem mass spectrometry, further enhances specificity and is often used with stable isotope internal standards for highly accurate and reproducible assays. nih.govmdpi.com This method has been successfully applied to the simultaneous analysis of tricarboxylic acid (TCA) cycle intermediates, including isocitric acid, in various biological matrices like human serum, plasma, and tissue. mdpi.com The use of a triple quadrupole mass spectrometer allows for targeted analysis by monitoring specific precursor and product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.govshimadzu.com This targeted approach significantly improves detection limits. nih.gov

A developed LC-MS/MS method for cell culture media analysis can quantify 110 key components, including isocitric acid, demonstrating the high-throughput capabilities of this technology. sciex.com The separation of isomers, such as L-leucine and L-isoleucine, highlights the resolving power of the chromatographic separation combined with mass spectral matching for confident identification. sciex.com

Table 2: LC-MS methods for isocitric acid analysis

| Method | Key Features | Application | Reference |

|---|---|---|---|

| LC-MS/MS | Utilizes ESI, triple quadrupole MS, and MRM for high sensitivity and specificity. | Simultaneous analysis of TCA cycle intermediates in serum, plasma, and tissues. | nih.govmdpi.com |

| UPLC-MS/MS | Developed with both positive and negative ESI modes for broad analyte coverage. | Quantification of TCA cycle intermediates. | mdpi.com |

Ion-exclusion chromatography (IEC) is a well-established method for separating hydrophilic organic acids with low molecular weights in aqueous samples. oup.com This technique is particularly suited for the analysis of short-chain fatty acids, dicarboxylic acids, and hydroxy acids. oup.com The separation mechanism involves Donnan exclusion, hydrophobic interactions, and size exclusion. oup.com

The IonPac ICE-AS6 column, for example, has been used to determine various organic acids in environmental and technical samples. oup.com However, a limitation of this specific column is the insufficient separation of some relevant compounds, such as citric and isocitric acid. oup.com Despite this, the technique is sensitive enough to detect low concentrations of other organic acids, like malic and succinic acid, in the presence of higher concentrations of other compounds. oup.com The chromatographic performance, including retention and peak shape, is influenced by factors such as column temperature and eluent pH. oup.com For instance, the separation of stronger acids is favored by lower column temperatures and a more acidic eluent. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Specificity

Enzymatic Assays for Specific Detection and Activity Measurement

Enzymatic assays offer a high degree of specificity for the detection and quantification of this compound by leveraging the unique catalytic activity of enzymes that interact with it.

A common and specific method for determining the concentration of isocitric acid is through a coupled spectrophotometric assay involving the enzyme isocitrate dehydrogenase (IDH). sigmaaldrich.comsrce.hr This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. sigmaaldrich.comsigmaaldrich.cn The reaction is coupled to the reduction of a nicotinamide (B372718) cofactor, either NAD⁺ or NADP⁺, to NADH or NADPH, respectively. sigmaaldrich.comsigmaaldrich.cn

The increase in absorbance at 340 nm, resulting from the formation of NADH or NADPH, is directly proportional to the amount of isocitric acid present in the sample. sigmaaldrich.comr-biopharm.com This method is highly specific and can be used to measure the activity of NADP⁺-dependent, NAD⁺-dependent, or total IDH activity in various biological samples, including tissue, cells, and serum. sigmaaldrich.cn The assay conditions, such as pH and temperature, are optimized to ensure maximal enzyme activity. For example, a typical assay is conducted at pH 7.4 and 37°C. sigmaaldrich.com These assays are available in kit form, providing a straightforward procedure for measuring IDH activity. sigmaaldrich.cn

Table 3: Components of a typical spectrophotometric IDH assay

| Component | Function | Reference |

|---|---|---|

| Isocitrate | Substrate for the IDH enzyme. | sigmaaldrich.comsigmaaldrich.cn |

| Isocitrate Dehydrogenase (IDH) | Enzyme that catalyzes the conversion of isocitrate. | sigmaaldrich.comsigmaaldrich.cn |

| NAD⁺ or NADP⁺ | Cofactor that is reduced during the reaction. | sigmaaldrich.comsigmaaldrich.cn |

| Buffer | Maintains the optimal pH for the enzymatic reaction. | sigmaaldrich.com |

Fluorometric methods provide an even more sensitive alternative to spectrophotometric assays for measuring isocitrate dehydrogenase activity. nih.gov These assays are particularly well-suited for high-throughput screening. nih.gov A novel fluorometric method has been developed for quantifying IDH activity in ruminant milk without requiring sample pretreatment. nih.gov

In this type of assay, the NADPH produced by the IDH reaction is used in a second enzymatic reaction, catalyzed by diaphorase, to convert a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin). acs.org The increase in fluorescence is then measured over time to determine the rate of the IDH-catalyzed reaction.

This high-throughput analytical method has been used to analyze hundreds of goat milk samples, revealing changes in IDH activity during periods of nutritional restriction. nih.gov The activity of IDH was found to range from 0.22 to 45.6 units (nmol product/mL/min) in these samples, demonstrating the wide dynamic range of the assay. nih.govresearchgate.net The sensitivity and convenience of fluorometric assays make them valuable tools for studying modifications in energy metabolism where IDH activity may serve as a biomarker. nih.gov

Coupled Spectrophotometric Assays Utilizing Isocitrate Dehydrogenase

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique in metabolic research. It provides unparalleled information about the chemical structure, conformation, and dynamics of molecules like this compound directly in solution, often with minimal sample preparation.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for the unequivocal identification of this compound. The spectrum of a molecule is a unique fingerprint determined by its atomic connectivity and three-dimensional arrangement. In the case of this compound, each hydrogen and carbon atom in the molecule produces a signal (or resonance) in the NMR spectrum at a characteristic frequency, known as the chemical shift.